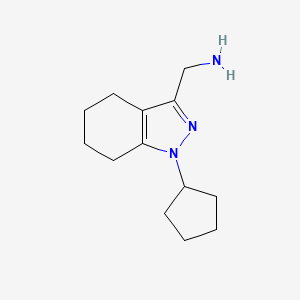

(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine

説明

(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is a bicyclic heterocyclic compound featuring an indazole core fused with a cyclohexene ring (4,5,6,7-tetrahydro-1H-indazole) and a cyclopentyl substituent at the 1-position. The methanamine group (-CH2NH2) is attached to the 3-position of the indazole ring.

特性

IUPAC Name |

(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c14-9-12-11-7-3-4-8-13(11)16(15-12)10-5-1-2-6-10/h10H,1-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMGBLFILXPECI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the hydrazone intermediate, which then undergoes cyclization to yield the indazole core. Subsequent functionalization at the 3-position with methanamine completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups at specific positions on the indazole core.

科学的研究の応用

Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Its chemical properties make it useful in the development of new materials and industrial processes.

作用機序

The mechanism of action of (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .

類似化合物との比較

Key Identifiers and Properties:

- CAS Registry : The base compound is registered under CAS 883547-15-7, with additional identifiers such as SCHEMBL17232510 and EN300-247743 .

- Safety Data : The base compound exhibits hazards including skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) .

Comparison with Similar Compounds

To contextualize (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine , we compare it with structurally related indazole- and benzazole-based methanamine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Indazole Derivatives

Key Observations:

Structural Diversity: The cyclopentyl-indazole derivative (target compound) introduces a bulky aliphatic group, which may enhance membrane permeability or receptor selectivity compared to the base structure . Thiazole- and benzimidazole-containing analogs () demonstrate versatility in electronic properties, enabling applications in agrochemistry or metalloenzyme inhibition.

Safety and Hazards :

- Only the base compound (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine has documented hazards (skin/eye/respiratory irritation) .

- Derivatives like the fluorophenyl-sulfanyl acetamide () lack safety data, highlighting the need for further toxicological studies.

Research Gaps :

- Biological activity data (e.g., receptor binding, enzymatic inhibition) for the cyclopentyl derivative is absent in the provided evidence.

- Comparative pharmacokinetic studies between substituted and unsubstituted indazoles are needed to evaluate the impact of structural modifications.

生物活性

The compound (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine includes:

- Cyclopentyl Group : Enhances lipophilicity and bioavailability.

- Tetrahydroindazole Moiety : Associated with various biological activities.

- Amine Functional Group : Contributes to the compound's reactivity and interaction with biological targets.

1. Antibacterial Properties

Compounds containing sulfonamide groups, like (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine, are known for their antibacterial activity. They inhibit bacterial growth by competing with para-aminobenzoic acid (PABA) for binding to the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.

2. Anticancer Potential

Indazole derivatives have shown promise in anticancer research. Studies indicate that the compound may modulate signaling pathways involved in cell proliferation and apoptosis. For instance, it has been reported to inhibit GSK-3β kinase activity, which plays a role in cancer cell survival and proliferation .

3. Neurotransmitter Modulation

Research suggests that this compound may influence neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This modulation can lead to potential applications in treating mood disorders and neurodegenerative diseases.

The mechanisms through which (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine exerts its biological effects include:

- Enzyme Inhibition : Inhibition of kinases such as GSK-3β and IKK-β has been observed. These enzymes are involved in critical signaling pathways that regulate inflammation and cell survival .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cell lines (e.g., HT-22 and BV-2 cells). While some derivatives showed significant cytotoxicity at high concentrations, others maintained cell viability at therapeutic levels .

Table 1: Summary of Biological Activities

Case Study: GSK-3β Inhibition

In a study published in 2024, a series of compounds structurally related to (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine were tested for their ability to inhibit GSK-3β. The results indicated that several derivatives exhibited IC50 values ranging from 10 to 1314 nM. Notably, modifications to the cyclopentyl group significantly influenced inhibitory potency .

Anti-inflammatory Activity

Another significant finding is the compound's capacity to reduce nitric oxide (NO) production and pro-inflammatory cytokines in models of inflammation. This suggests potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。